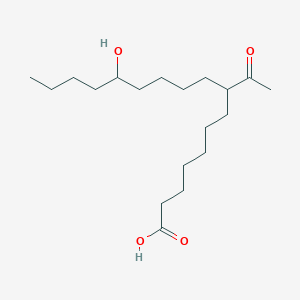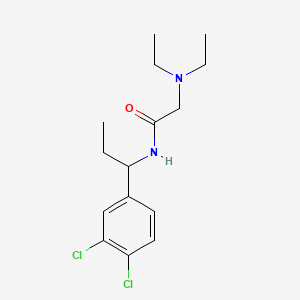
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a diethylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene, propyl bromide, and diethylaminoacetic acid.
Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts alkylation with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)propane.
Amidation Reaction: The intermediate 1-(3,4-dichlorophenyl)propane is then reacted with diethylaminoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(dimethylamino)acetamide
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)propionamide
- N-(1-(3,4-Dichlorophenyl)ethyl)-2-(diethylamino)acetamide
Uniqueness
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, while the diethylaminoacetamide moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
42176-43-2 |
|---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)propyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-4-14(11-7-8-12(16)13(17)9-11)18-15(20)10-19(5-2)6-3/h7-9,14H,4-6,10H2,1-3H3,(H,18,20) |
InChI Key |
BYEXFDAOAUMJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


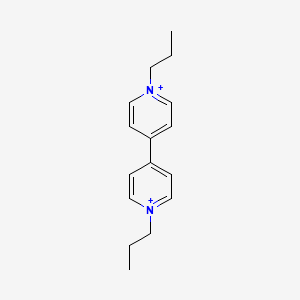
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)

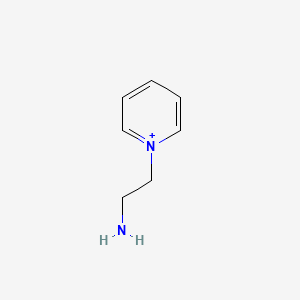
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)
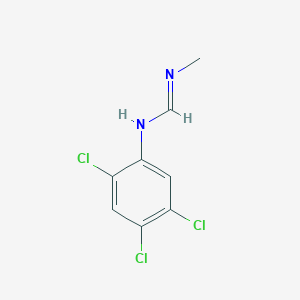
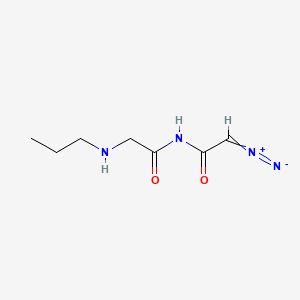
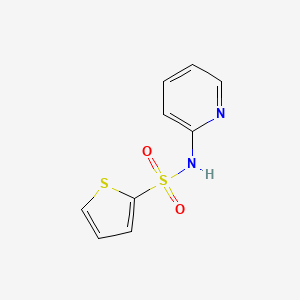
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


